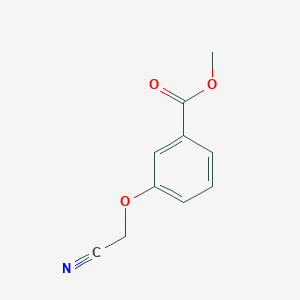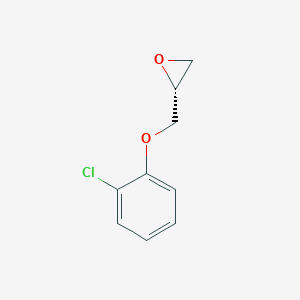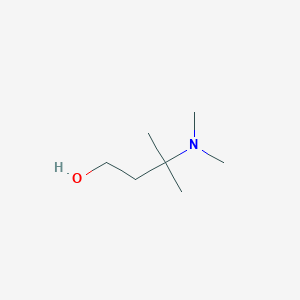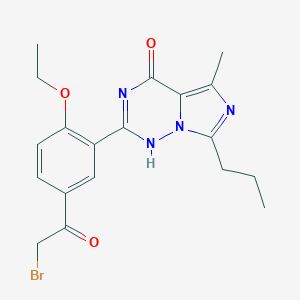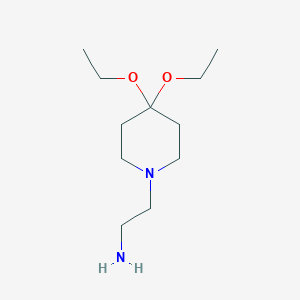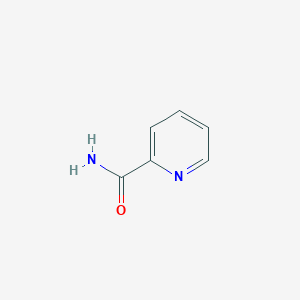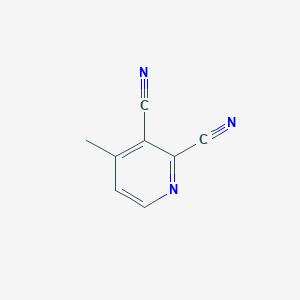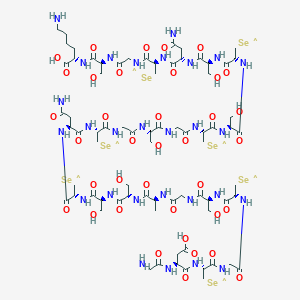
Metalloselenonein
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metalloselenonein is a class of proteins that contain selenium and metal ions. These proteins are known for their unique biochemical and physiological properties, which make them valuable in scientific research. Metalloselenonein has been studied extensively in recent years, and its potential applications in various fields have been explored.
作用機序
The mechanism of action of metalloselenonein is not fully understood, but it is believed to involve the binding of metal ions to the protein, which then interacts with other molecules in the body. Metalloselenonein has been shown to have antioxidant properties, which may play a role in its anti-cancer effects.
生化学的および生理学的効果
Metalloselenonein has a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Metalloselenonein has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
Metalloselenonein has several advantages for laboratory experiments. It is relatively easy to synthesize, and it can be produced in large quantities using recombinant DNA technology. However, metalloselenonein can be difficult to work with in some experiments, as it can be unstable and may require specialized equipment and techniques.
将来の方向性
There are many potential future directions for research on metalloselenonein. One area of interest is in the development of new therapies for cancer and other diseases. Metalloselenonein may also have applications in the field of nanotechnology, where it could be used to create new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of metalloselenonein and its potential applications in various fields.
合成法
Metalloselenonein can be synthesized using a variety of methods, including chemical synthesis and recombinant DNA technology. Chemical synthesis involves the use of chemical reactions to create metalloselenonein, while recombinant DNA technology involves the use of genetic engineering to produce metalloselenonein in bacteria or other organisms.
科学的研究の応用
Metalloselenonein has many potential applications in scientific research. One of the most promising areas of research is in the field of medicine, where metalloselenonein has been shown to have anti-cancer properties. Metalloselenonein has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
特性
CAS番号 |
134646-22-3 |
|---|---|
製品名 |
Metalloselenonein |
分子式 |
C75H117N28O37Se7 |
分子量 |
2555.7 g/mol |
InChI |
InChI=1S/C75H117N28O37Se7/c1-29(85-51(114)10-80-59(123)35(16-105)95-71(135)44(25-144)89-55(118)14-84-62(126)43(24-143)101-65(129)33(8-56(119)120)86-50(113)9-77)57(121)94-37(18-107)68(132)96-39(20-109)69(133)102-46(27-146)73(137)93-32(7-49(79)112)64(128)100-42(23-142)60(124)82-11-52(115)87-34(15-104)58(122)81-13-54(117)90-45(26-145)72(136)97-40(21-110)70(134)103-47(28-147)74(138)98-38(19-108)67(131)92-31(6-48(78)111)63(127)99-41(22-141)61(125)83-12-53(116)88-36(17-106)66(130)91-30(75(139)140)4-2-3-5-76/h29-47,104-110H,2-28,76-77H2,1H3,(H2,78,111)(H2,79,112)(H,80,123)(H,81,122)(H,82,124)(H,83,125)(H,84,126)(H,85,114)(H,86,113)(H,87,115)(H,88,116)(H,89,118)(H,90,117)(H,91,130)(H,92,131)(H,93,137)(H,94,121)(H,95,135)(H,96,132)(H,97,136)(H,98,138)(H,99,127)(H,100,128)(H,101,129)(H,102,133)(H,103,134)(H,119,120)(H,139,140)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChIキー |
PGXLAKOBZFCXHX-QBEQLQFDSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C[Se])C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C[Se])C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C[Se])C(=O)N[C@@H](CO)C(=O)N[C@@H](C[Se])C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C[Se])C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C[Se])NC(=O)CNC(=O)[C@H](C[Se])NC(=O)[C@H](CC(=O)O)NC(=O)CN |
SMILES |
CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C[Se])C(=O)NC(CC(=O)N)C(=O)NC(C[Se])C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C[Se])C(=O)NC(CO)C(=O)NC(C[Se])C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C[Se])C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C[Se])NC(=O)CNC(=O)C(C[Se])NC(=O)C(CC(=O)O)NC(=O)CN |
正規SMILES |
CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C[Se])C(=O)NC(CC(=O)N)C(=O)NC(C[Se])C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C[Se])C(=O)NC(CO)C(=O)NC(C[Se])C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C[Se])C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C[Se])NC(=O)CNC(=O)C(C[Se])NC(=O)C(CC(=O)O)NC(=O)CN |
その他のCAS番号 |
134646-22-3 |
配列 |
GDXGXSGASSXNXGSGXSXSNXGSK |
同義語 |
metalloselenonein |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



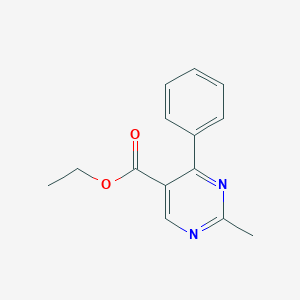
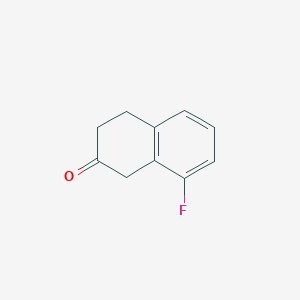
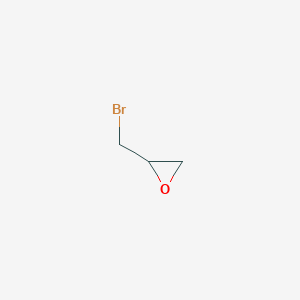
![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)
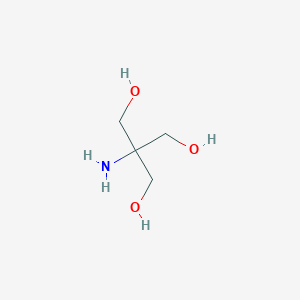
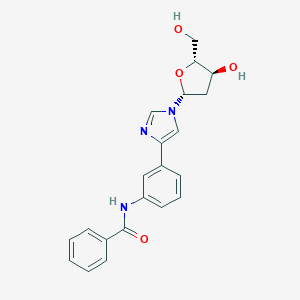
![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)
